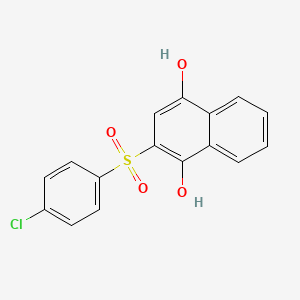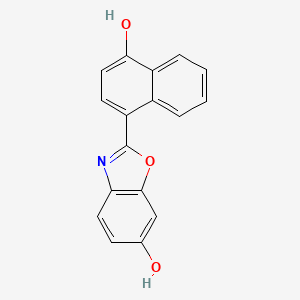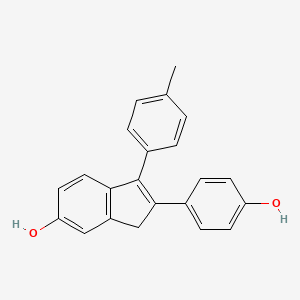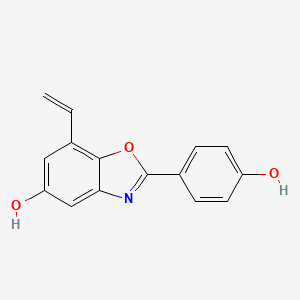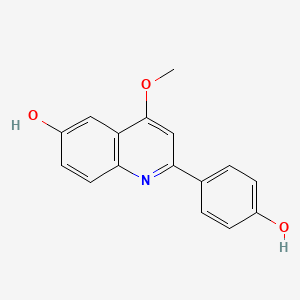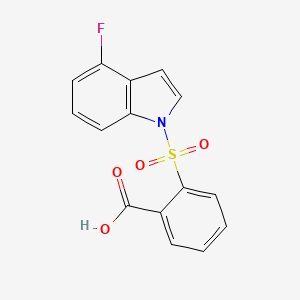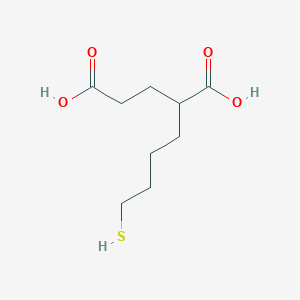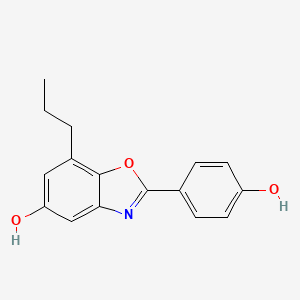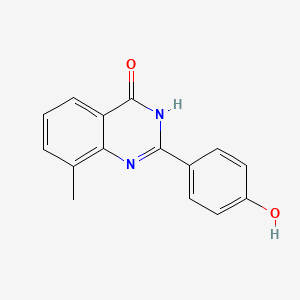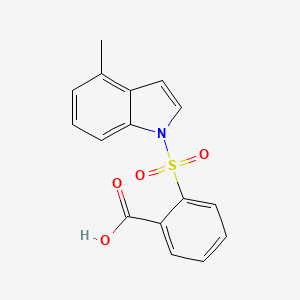
2-(4-Methyl-indole-1-sulfonyl)-benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methyl-indole-1-sulfonyl)-benzoic acid is a complex organic compound that features both an indole and a benzoic acid moiety. The indole structure is a prominent scaffold in many biologically active molecules, making this compound of significant interest in various fields of research, including medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methyl-indole-1-sulfonyl)-benzoic acid typically involves the sulfonylation of 4-methylindole followed by coupling with benzoic acid derivatives. One common method includes:
Sulfonylation: Reacting 4-methylindole with chlorosulfonic acid to form 4-methyl-indole-1-sulfonyl chloride.
Coupling Reaction: The sulfonyl chloride is then reacted with a benzoic acid derivative in the presence of a base such as sodium hydride to yield the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of microwave irradiation can also be employed to reduce reaction times significantly .
Types of Reactions:
Oxidation: The indole moiety can undergo oxidation reactions, often leading to the formation of oxindoles.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol group.
Substitution: Electrophilic substitution reactions are common, especially at the indole nitrogen or the benzoic acid ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve strong acids or bases, depending on the desired substitution.
Major Products:
Oxidation: Oxindoles and other oxygenated derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted indoles and benzoic acids.
Applications De Recherche Scientifique
2-(4-Methyl-indole-1-sulfonyl)-benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(4-Methyl-indole-1-sulfonyl)-benzoic acid involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting or activating them. The sulfonyl group can also play a role in binding to active sites of enzymes, thereby modulating their activity .
Similar Compounds:
Indole-3-acetic acid: Another indole derivative with significant biological activity.
Sulindac: A non-steroidal anti-inflammatory drug that also contains a sulfonyl group.
Benzoic acid derivatives: Various compounds with similar structural features but different functional groups.
Uniqueness: this compound is unique due to its combination of an indole and a sulfonyl-benzoic acid moiety, which provides a distinct set of chemical properties and potential biological activities .
Propriétés
Formule moléculaire |
C16H13NO4S |
|---|---|
Poids moléculaire |
315.3 g/mol |
Nom IUPAC |
2-(4-methylindol-1-yl)sulfonylbenzoic acid |
InChI |
InChI=1S/C16H13NO4S/c1-11-5-4-7-14-12(11)9-10-17(14)22(20,21)15-8-3-2-6-13(15)16(18)19/h2-10H,1H3,(H,18,19) |
Clé InChI |
FSVUAMOXCTUQEP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CN(C2=CC=C1)S(=O)(=O)C3=CC=CC=C3C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



